molecular formula C27H38O14 B12294786 Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate

Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate

Cat. No.: B12294786
M. Wt: 586.6 g/mol
InChI Key: MXXRZVWQIBOVFZ-FPUGRXEOSA-N
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Description

Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[430]non-4-ene-5-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers, hydroxyl groups, and a bicyclic nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the bicyclic nonane ring system, the introduction of hydroxyl groups, and the attachment of various functional groups. Common synthetic routes may involve:

    Cyclization reactions: to form the bicyclic core.

    Hydroxylation reactions: to introduce hydroxyl groups.

    Esterification reactions: to attach the methyl ester group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

This compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving hydroxyl groups and bicyclic systems.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor activity.

    Pathway involvement: Participating in or disrupting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate analogs with slight modifications in functional groups.
  • Other bicyclic nonane derivatives: with different substituents.

Uniqueness

This compound’s uniqueness lies in its specific arrangement of functional groups and chiral centers, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H38O14

Molecular Weight

586.6 g/mol

IUPAC Name

methyl (1R,4aS,6S,7R,7aR)-6-[(2S,3S,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C27H38O14/c1-4-12-13(5-6-28)15(10-38-26(12)41-27-22(32)21(31)20(30)18(8-29)40-27)24(34)39-17-7-14-16(23(33)36-3)9-37-25(35)19(14)11(17)2/h4,9-14,17-22,25-32,35H,1,5-8H2,2-3H3/t11-,12-,13-,14+,17-,18+,19-,20-,21-,22+,25+,26-,27-/m0/s1

InChI Key

MXXRZVWQIBOVFZ-FPUGRXEOSA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@H]1[C@@H](OC=C2C(=O)OC)O)OC(=O)C3=CO[C@H]([C@H]([C@@H]3CCO)C=C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)O)OC(=O)C3=COC(C(C3CCO)C=C)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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